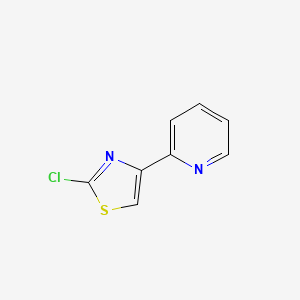

2-Chloro-4-(pyridin-2-yl)thiazole

Beschreibung

2-Chloro-4-(pyridin-2-yl)thiazole (CAS: 1188164-65-9; molecular formula: C₈H₅ClN₂S) is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and a pyridin-2-yl group at position 4 . Thiazoles are renowned for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties. However, analogous methods involving α-halo ketones and thioureas (e.g., as seen in dihydrothiazole syntheses ) may be adapted for its production.

Eigenschaften

IUPAC Name |

2-chloro-4-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZRBZKUQURPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyridin-2-yl)thiazole can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides . For example, the reaction of 2-chloropyridine-4-carbaldehyde with thioacetamide under acidic conditions can yield 2-Chloro-4-(pyridin-2-yl)thiazole.

Industrial Production Methods

Industrial production of 2-Chloro-4-(pyridin-2-yl)thiazole may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the scalability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(pyridin-2-yl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as 2-amino-4-(pyridin-2-yl)thiazole or 2-thio-4-(pyridin-2-yl)thiazole can be formed.

Oxidation Products: Sulfoxides and sulfones of 2-Chloro-4-(pyridin-2-yl)thiazole.

Reduction Products: Dihydrothiazoles.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Antimicrobial Activity

The thiazole ring structure in 2-chloro-4-(pyridin-2-yl)thiazole contributes to its antimicrobial properties. Research has shown that derivatives of thiazoles exhibit significant activity against a range of bacterial and fungal pathogens. For instance, compounds with similar structural features have been reported to display effective antimicrobial activity, indicating that modifications in the thiazole moiety can enhance efficacy against specific microorganisms .

Anticancer Activity

Recent studies highlight the anticancer potential of thiazole derivatives, including 2-chloro-4-(pyridin-2-yl)thiazole. A notable case involved the synthesis of thiazole-pyridine hybrids that demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, with an IC50 value of 5.71 μM . The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to inhibit tumor growth by affecting cellular pathways involved in cancer proliferation.

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant effects. For example, certain synthesized analogues exhibited significant anticonvulsant activity in animal models, suggesting that structural modifications can lead to compounds with improved therapeutic profiles against seizures . The structure-activity relationship (SAR) studies indicate that substituents on the thiazole ring play a crucial role in enhancing anticonvulsant efficacy.

Case Study 1: Antiparasitic Activity

A study focused on the anti-Trypanosoma cruzi activities of thiazole derivatives revealed promising results. The synthesized compounds were evaluated for their efficacy against both epimastigote and trypomastigote forms of the parasite, demonstrating significant antiparasitic effects with low cytotoxicity towards mammalian cells . This positions 2-chloro-4-(pyridin-2-yl)thiazole as a candidate for further development as a treatment for Chagas disease.

Case Study 2: Anticancer Efficacy

In another investigation, thiazole-pyridine hybrids were synthesized and tested for their anticancer properties against various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, suggesting that these compounds could be developed into effective cancer treatments .

Data Tables

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(pyridin-2-yl)thiazole | Chloro substituent, pyridine ring | Antimicrobial, Anticancer |

| Thiazole-pyridine hybrid | Electron-withdrawing groups | Enhanced anticancer activity |

| Thiazole derivative | Varied substituents on thiazole | Anticonvulsant |

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(pyridin-2-yl)thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-Chloro-4-(pyridin-2-yl)thiazole can be contextualized by comparing it to derivatives with variations in substituents or heterocyclic systems. Below is a detailed analysis:

Table 1: Key Structural and Hypothesized Properties of 2-Chloro-4-(pyridin-2-yl)thiazole and Analogues

Key Comparisons

Halogen vs. Amino Substituents (C2 Position): The chlorine atom in 2-Chloro-4-(pyridin-2-yl)thiazole increases electrophilicity compared to the amino group in its analogue, making it more reactive in nucleophilic substitutions. However, the amino derivative may exhibit stronger hydrogen-bonding interactions with biological targets, as seen in thiourea-linked thiazoles .

Pyridine vs. Pyrimidine (C4 Position):

- Replacing pyridin-2-yl with pyrimidin-2-yl introduces an additional nitrogen atom, which could enhance solubility in aqueous media but reduce lipophilicity. Pyrimidine-containing thiazoles are often associated with improved DNA intercalation in anticancer studies.

Halogen Type (Cl vs. Br):

- Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding kinetics in enzymatic pockets. For example, brominated thiazoles often show higher affinity for hydrophobic enzyme regions.

Synthetic Accessibility:

- Chloro-substituted thiazoles (e.g., 2-Chloro-4-(pyridin-2-yl)thiazole) are typically synthesized via Hantzsch reactions using α-chloro ketones, whereas brominated analogues require more specialized reagents like phenacyl bromides .

Biologische Aktivität

2-Chloro-4-(pyridin-2-yl)thiazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClN2S |

| Molecular Weight | 224.69 g/mol |

| IUPAC Name | 2-chloro-4-(pyridin-2-yl)thiazole |

| Canonical SMILES | ClC1=NC(=S)C(=C1)C=CN=C2C=CC=CC=N2 |

The biological activity of 2-Chloro-4-(pyridin-2-yl)thiazole is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The thiazole ring is essential for its activity, as modifications at this site significantly affect its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds within the thiazole family, including 2-Chloro-4-(pyridin-2-yl)thiazole, exhibit considerable antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) in the sub-micromolar range. The presence of a pyridine moiety at the C-4 position enhances this activity, making it a preferred structure for further development as anti-tubercular agents .

Antiparasitic Activity

In a similar vein, 2-Chloro-4-(pyridin-2-yl)thiazole has been investigated for its efficacy against Trypanosoma cruzi , the causative agent of Chagas disease. Compounds derived from this scaffold have demonstrated potent inhibition of cruzain, an essential enzyme for the parasite's survival. Docking studies suggest that these compounds can effectively bind to the active site of cruzain, leading to significant antiparasitic effects .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Studies indicate that 2-Chloro-4-(pyridin-2-yl)thiazole and its analogs exhibit antiproliferative effects against various cancer cell lines, including gastric carcinoma and diffuse malignant peritoneal mesothelioma. The mechanism involves interference with cell cycle progression and induction of apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity. Key findings include:

- Positioning of Substituents : The placement of the pyridine ring at the C-4 position is crucial for maintaining antibacterial activity against M. tuberculosis .

- Flexibility at C-2 : Variations at the C-2 position allow for diverse substitutions without significantly compromising activity, suggesting a degree of structural tolerance .

- Core Integrity : The thiazole core is essential; replacements with other heterocycles often lead to a loss of biological activity.

Case Studies

Several case studies highlight the effectiveness of 2-Chloro-4-(pyridin-2-yl)thiazole:

-

Anti-Tubercular Agents : A study synthesized various analogs and evaluated their activity against M. tuberculosis , revealing that compounds with a 2-pyridyl group at the C-4 position showed superior efficacy .

Compound MIC (µM) Selectivity Index 1 (Control) 0.50 >50 2 (Tested) 0.15 >30 - Anti-Chagas Activity : Another investigation reported that novel thiazoles exhibited significant inhibition of trypomastigote forms of T. cruzi , with some compounds achieving IC50 values in the low micromolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.